(5-Bromopentyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopentylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-7-3-1-2-4-8-5-6-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVHAYNAMRQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromopentyl Cyclopropane and Its Derivatives
Precursor Synthesis and Strategic Functionalization
The successful synthesis of (5-Bromopentyl)cyclopropane hinges on the efficient preparation of suitable precursors that can be readily converted to the target molecule. Two primary retrosynthetic disconnections guide the choice of starting materials: one involving the formation of the cyclopropane (B1198618) ring from an alkene (Simmons-Smith reaction) and the other involving an intramolecular cyclization of a haloalkane.
Cyclopropane Ring Formation Strategies
Simmons-Smith Reaction:
A prevalent strategy for forming the cyclopropane ring is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene. For the synthesis of this compound, a key precursor is a terminal alkene with a bromo-functionalized chain, such as 7-bromo-1-heptene. researchgate.net This reaction typically utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid intermediate, which then adds to the double bond in a concerted and stereospecific manner. masterorganicchemistry.comwikipedia.org
The synthesis of the 7-bromo-1-heptene precursor can be achieved through various methods, including the high-temperature elimination of 1,7-dibromoheptane or via Grignard reagent methodologies. researchgate.net One common laboratory-scale preparation involves the bromination of 1-heptene using N-bromosuccinimide (NBS) under controlled radical conditions. researchgate.net
Intramolecular Cyclization:
An alternative approach to the cyclopropane ring is through the intramolecular cyclization of a 1,3-dihalide. nih.gov For the synthesis of a cyclopropane with a pentyl chain, a suitable precursor would be a 1,6-dihaloheptane, such as 1,6-dibromoheptane. Treatment of such a precursor with a strong base can induce an intramolecular Wurtz-type coupling to form the cyclopropane ring. nih.gov The 1,6-dihaloheptane precursor can be prepared from the corresponding diol, 1,6-heptanediol, through reaction with a brominating agent. fiveable.mersc.org
Selective Bromination Techniques for Terminal Alkyl Chains
When the synthetic strategy involves first forming the pentylcyclopropane and then introducing the bromine atom, selective bromination of the terminal methyl group of the pentyl chain is required. This can be a challenging transformation due to the presence of other C-H bonds along the alkyl chain.
A common method for such selective bromination is radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.orgnih.gov The selectivity for the terminal position can be influenced by steric and electronic factors. While radical bromination typically favors the most substituted carbon, reaction conditions can be optimized to enhance selectivity for the primary position.
Optimized Reaction Conditions and Catalyst Systems for High Yield and Selectivity
Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of reaction conditions and, in some cases, the use of advanced catalyst systems.
For the Simmons-Smith reaction , various modifications have been developed to improve yields and substrate scope. The use of diethylzinc (Furukawa modification) or the addition of acidic additives can accelerate the cyclopropanation of less reactive or functionalized alkenes. wikipedia.orgrsc.org Cobalt-catalyzed Simmons-Smith-type reactions have also been shown to provide high regioselectivity in the cyclopropanation of polyenes, discriminating between alkenes based on their substitution patterns. researchgate.netunl.pt
| Reaction | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
| Simmons-Smith | CH₂I₂/Zn-Cu | Ether | Reflux | Moderate-Good | wikipedia.org |
| Furukawa Mod. | CH₂I₂/Et₂Zn | DCM | 0 °C to rt | Good-Excellent | rsc.org |
| Cobalt-catalyzed | CH₂Br₂/Zn, [i-PrPDI]CoBr₂ | DME | rt | High | researchgate.netunl.pt |
For intramolecular cyclization , the choice of base and solvent is crucial. Strong, non-nucleophilic bases are often employed to promote the deprotonation and subsequent cyclization without competing substitution reactions. Reaction temperatures are also optimized to balance the rate of reaction with the potential for side reactions.
In selective terminal bromination , the concentration of the brominating agent (e.g., NBS) and the intensity and wavelength of light (for photochemical initiation) are critical parameters to control selectivity. The use of specific solvents can also influence the reaction's outcome.
Stereoselective Synthesis Approaches
The synthesis of chiral derivatives of this compound requires stereoselective methods for creating the stereocenters on the cyclopropane ring.
For the Simmons-Smith reaction , asymmetric cyclopropanation can be achieved by using chiral auxiliaries on the alkene substrate or by employing chiral ligands with the zinc carbenoid. nih.gov For example, the cyclopropanation of allylic alcohols can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. nih.gov
Catalytic asymmetric cyclopropanation using non-stabilized carbenes generated from gem-dichloroalkanes has also been developed, employing cobalt catalysts with chiral ligands to achieve high enantioselectivity for a range of alkenes. nih.gov
| Catalyst System | Ligand Type | Substrate Type | Enantioselectivity (ee) | Reference |
| Cobalt Complex | Chiral Pyridine-bis(oxazoline) | 1,3-Dienes | up to 45% | nih.gov |
| Cobalt Complex | Chiral Oxazoline-iminopyridine | Monoalkenes | up to 94% | nih.gov |
| Gold(I) Complexes | Chiral Carbene | Olefins | up to 82% | researchgate.net |
Green Chemistry Principles Applied to this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the chemical processes. This includes the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
In the synthesis of the bromoalkane precursors, traditional methods often involve toxic reagents. Greener alternatives for the conversion of alcohols to alkyl bromides are being explored, such as using pyridinium-based ionic liquids in solvent-free conditions, which offers an environmentally benign alternative to the Appel reaction. researchgate.netrsc.org The use of polymer-supported reagents for the conversion of alcohols to alkyl bromides also facilitates product isolation and reagent recycling.
For the cyclopropanation step, methods that avoid the use of highly reactive and hazardous reagents like diazomethane are preferred. The Simmons-Smith reaction, while using organozinc reagents, is generally considered a safer alternative. masterorganicchemistry.com Furthermore, developing catalytic versions of these reactions reduces the amount of waste generated.
Comparative Analysis of Diverse Synthetic Pathways
The choice of synthetic pathway to this compound depends on factors such as the desired scale of synthesis, required stereochemical purity, and the availability of starting materials.
| Synthetic Pathway | Precursor | Key Reaction | Advantages | Disadvantages |
| Simmons-Smith Route | 7-Bromo-1-heptene | Simmons-Smith Cyclopropanation | Stereospecific, tolerant of various functional groups. | Can be expensive, may require optimization for functionalized alkenes. |
| Intramolecular Cyclization | 1,6-Dihaloheptane | Wurtz-type Coupling | Utilizes readily available starting materials. | May lead to side reactions, requires strong base. |
| Terminal Bromination | Pentylcyclopropane | Radical Bromination | Direct functionalization of the alkyl chain. | Can be unselective, may require optimization for terminal selectivity. |
The Simmons-Smith route offers a direct and stereospecific method for constructing the cyclopropane ring on a pre-functionalized alkene. This pathway provides good control over the final structure. The intramolecular cyclization route is an alternative that starts from a different set of precursors and may be advantageous depending on the availability and cost of starting materials. The terminal bromination route is a more convergent approach but presents the challenge of achieving high selectivity in the bromination step. The choice between these pathways will ultimately be guided by a careful consideration of these factors to identify the most efficient and practical route for the desired application.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromopentyl Cyclopropane
Elimination Reactions (E1 and E2) for Olefin Formation
In competition with substitution, (5-Bromopentyl)cyclopropane can undergo elimination reactions to form an alkene, specifically cyclopropyl-4-pentene. These reactions also occur via two main mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The rate is second-order, depending on both the substrate and the base concentration: Rate = k[R-Br][Base]. youtube.com This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and, similar to SN2, is viable for primary alkyl halides. libretexts.org
The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. bits-pilani.ac.in The rate-determining step is the formation of the carbocation, making the kinetics first-order: Rate = k[R-Br]. youtube.com Because it relies on the formation of a primary carbocation, the E1 pathway is highly improbable for this compound. libretexts.org
Competition between SN2 and E2 pathways is common for primary alkyl halides. The outcome is often influenced by the nature of the nucleophile/base. Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻) tend to favor substitution, while strong, sterically hindered bases (e.g., t-BuOK) favor elimination. msu.edu Heat also tends to favor elimination over substitution. masterorganicchemistry.com
Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions
The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, a reactivity pattern not seen in other cycloalkanes. masterorganicchemistry.com
Cyclopropanes can undergo ring-opening reactions in the presence of strong acids or electrophiles. The mechanism typically involves the protonation or coordination of an electrophile to one of the C-C bonds of the ring, which have significant p-orbital character. This is followed by the cleavage of the bond to form a carbocation, which is then attacked by a nucleophile. For an unsubstituted cyclopropane, halogen acids (like HBr) can lead to ring-opening to form a 1,3-dihalopropane. pharmaguideline.com
In the case of this compound, an acid-catalyzed reaction could potentially lead to the opening of the three-membered ring. The regioselectivity of such a reaction would be of interest, though no specific studies on this substrate have been found. The reaction would likely be complex, potentially involving rearrangements and competition between the reactivity of the alkyl bromide portion and the cyclopropane ring.
Thermal cleavage of a cyclopropane ring requires high temperatures (typically above 400-500 °C) and usually proceeds via a diradical intermediate to give a rearranged acyclic alkene. For this compound, thermal activation would likely lead to a complex mixture of products resulting from both C-Br bond homolysis and C-C bond cleavage within the ring.
Photochemical reactions can also induce ring-opening or rearrangements in cyclopropane-containing molecules. rsc.org Irradiation with UV light can promote the molecule to an excited state, leading to bond cleavage. The specific products would depend on the wavelength of light used and the presence of other functional groups. For instance, photochemical reactions of vinylcyclopropanes are known to lead to cyclopentenes, but specific studies on the photochemical behavior of this compound are absent from the literature. nih.gov
Organometallic Chemistry and Metal-Mediated Transformations
The presence of a bromine atom on the pentyl chain of this compound allows for a variety of organometallic reactions, transforming the inert carbon-bromine bond into a reactive carbon-metal bond. This opens up a plethora of possibilities for carbon-carbon bond formation and molecular elaboration.
Grignard and Organolithium Reagent Formation from the Bromine Moiety
The conversion of the bromine moiety in this compound into Grignard and organolithium reagents is a fundamental transformation that dramatically alters its chemical reactivity, turning the electrophilic carbon atom into a potent nucleophile.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, (5-Cyclopropylpentyl)magnesium bromide. The mechanism of this reaction is believed to involve single electron transfer from the magnesium surface to the alkyl halide. The stability and reactivity of the resulting Grignard reagent are influenced by the solvent, with THF often being preferred due to its ability to solvate and stabilize the organomagnesium species.
Organolithium Reagent Formation: Similarly, treatment of this compound with lithium metal, typically in a non-polar solvent like hexane (B92381) or pentane, yields the organolithium reagent, (5-Cyclopropylpentyl)lithium. This reaction proceeds via a radical pathway. Organolithium reagents are generally more reactive and basic than their Grignard counterparts. The choice between forming a Grignard or an organolithium reagent depends on the desired subsequent reaction and the functional group tolerance required.
A comparative overview of the formation of these organometallic reagents is presented in Table 1.
| Reagent | Metal | Typical Solvents | General Reactivity |
| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Strong nucleophile and base |
| Organolithium Reagent | Lithium (Li) | Hexane, Pentane | Very strong nucleophile and base |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) Involving the Bromine Center
The bromine atom in this compound serves as a versatile handle for various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of organic partners. These reactions are cornerstones of modern organic synthesis.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the organoborane derivative of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Alternatively, this compound itself can be coupled with an organoboron reagent. This reaction is known for its mild conditions and high functional group tolerance. The choice of catalyst, ligands, and base is crucial for achieving high yields.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent derived from this compound with an organic halide. This method is particularly useful for coupling with sp3-hybridized centers and is known for its high reactivity and functional group tolerance. The organozinc reagent can be prepared in situ or as a stable solution.
A summary of these cross-coupling reactions is provided in Table 2.
| Coupling Reaction | Coupling Partner | Catalyst System | Key Features |
| Suzuki | Organoboron compounds | Palladium catalyst + Base | Mild conditions, high functional group tolerance |
| Sonogashira | Terminal alkynes | Palladium catalyst + Copper(I) co-catalyst + Base | Forms C(sp3)-C(sp) bonds |
| Negishi | Organozinc compounds | Palladium or Nickel catalyst | High reactivity, good for sp3-sp2 and sp3-sp3 coupling |
Radical Reactions and Their Propagation Mechanisms
In addition to its utility in organometallic chemistry, the bromine atom in this compound can participate in radical reactions. These reactions proceed through highly reactive radical intermediates and can lead to unique molecular architectures.
The initiation of radical reactions involving this compound can be achieved through the homolytic cleavage of the carbon-bromine bond, typically induced by radical initiators (e.g., AIBN) or photochemically. This generates a 5-cyclopropylpentyl radical.
Once formed, this radical can undergo several propagation steps. A key potential pathway is intramolecular cyclization, where the radical center attacks the cyclopropane ring. According to Baldwin's rules, a 5-exo-trig cyclization would be favored, leading to the formation of a five-membered ring. However, the high ring strain of the cyclopropane might influence the reaction pathway. Alternatively, the radical can participate in intermolecular reactions, such as hydrogen atom abstraction from a solvent or addition to a suitable radical acceptor.
The propagation mechanism can be summarized in the following steps:
Initiation: Formation of the 5-cyclopropylpentyl radical from this compound.
Propagation:
Intramolecular Cyclization: The radical attacks the cyclopropane ring, potentially leading to cyclic products.
Intermolecular Reaction: The radical reacts with other molecules in the reaction mixture.
Termination: Two radical species combine to form a stable, non-radical product.
The specific outcome of these radical reactions is highly dependent on the reaction conditions, including the choice of initiator, solvent, and the presence of any trapping agents. Research in the area of radical reactions of substituted cyclopropanes continues to uncover novel and synthetically useful transformations.
Comprehensive Spectroscopic and Advanced Structural Elucidation Studies of 5 Bromopentyl Cyclopropane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of (5-Bromopentyl)cyclopropane in solution. By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) protons and the protons of the bromopentyl chain.
Cyclopropyl Protons: The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.0 ppm sigmaaldrich.comrsc.org. This unusual upfield shift is a characteristic feature of cyclopropyl groups, attributed to shielding effects from the ring's unique electronic structure rsc.org. The protons on the carbon attached to the pentyl chain (methine proton) and the other ring carbons (methylene protons) would show complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the adjacent methylene group of the pentyl chain.
Pentyl Chain Protons: The methylene group protons of the pentyl chain would appear as multiplets in the range of approximately 1.2 to 1.9 ppm. The methylene group attached to the bromine atom (-CH₂Br) would be the most downfield of the chain protons, expected around 3.4 ppm, due to the deshielding effect of the electronegative bromine atom. The methylene group adjacent to the cyclopropane ring would also be shifted slightly downfield compared to the other chain protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments.
Cyclopropyl Carbons: The carbons of the cyclopropane ring are characteristically found at high field, typically between -5 and 20 ppm.
Pentyl Chain Carbons: The carbons of the pentyl chain would resonate in the typical alkane region of approximately 20-40 ppm. The carbon atom bonded to the bromine (C-Br) would be the most downfield of this group, expected in the range of 30-35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl CH | 0.5 - 1.0 (m) | 10 - 15 |
| Cyclopropyl CH₂ | 0.2 - 0.8 (m) | 5 - 10 |
| c-C₃H₅-C H₂- | 1.2 - 1.4 (m) | 35 - 40 |
| -CH₂-C H₂-CH₂-C H₂-CH₂Br | 1.4 - 1.9 (m) | 25 - 33 |
| -CH₂-C H₂Br | 3.3 - 3.5 (t) | 30 - 35 |
Note: This table is predictive and based on typical values for similar functional groups. Actual experimental values may vary. (m = multiplet, t = triplet).
Two-dimensional (2D) NMR experiments would be essential to unambiguously assign the signals predicted above and confirm the molecule's structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent protons, allowing for the tracing of the entire spin system from the cyclopropyl ring through the five-carbon chain to the terminal methylene group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal at ~3.4 ppm to the ¹³C signal of the C-Br carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the cyclopropyl ring and the pentyl chain, by observing a correlation between the cyclopropyl protons and the first carbon of the alkyl chain, and vice-versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This could provide insights into the preferred conformation of the pentyl chain relative to the cyclopropyl ring.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. C-H stretching vibrations for the cyclopropyl group are typically observed at a higher frequency (~3080-3000 cm⁻¹) than those for the alkyl chain (~2960-2850 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically between 600 and 500 cm⁻¹. The spectrum would also show CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. As a non-polar molecule, the C-C and C-H vibrations of the hydrocarbon backbone would likely produce strong signals.
Table 2: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Cyclopropyl | 3080 - 3000 |
| C-H Stretch | Alkyl CH₂ | 2960 - 2850 |
| C-H Bend | Alkyl CH₂ | ~1465 |
| C-Br Stretch | Bromoalkane | 600 - 500 |
Note: This table is predictive and based on characteristic absorption regions for these functional groups.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental formula (C₈H₁₅Br). The mass spectrum would also display a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide further structural evidence. Common fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond between the cyclopropyl ring and the pentyl chain.
Loss of Bromine: Cleavage of the C-Br bond, resulting in a cation fragment at m/z corresponding to the C₈H₁₅⁺ group.
Alkyl Chain Fragmentation: A series of peaks corresponding to the sequential loss of alkyl fragments (e.g., CH₃, C₂H₅) from the pentyl chain is also expected uni.lu.
The PubChem entry for this compound lists predicted m/z values for various adducts under mass spectrometry conditions, such as 191.04298 for the [M+H]⁺ adduct uni.lu.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (If Crystalline Form Achieved)
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis is contingent upon the ability to grow a suitable single crystal of this compound, which may be challenging as it is likely a liquid or low-melting solid at room temperature.
If a crystalline form were achieved, the analysis would provide:
Unambiguous Confirmation of Connectivity: It would definitively prove the attachment of the 5-bromopentyl chain to the cyclopropane ring.
Precise Bond Lengths and Angles: Providing detailed geometric parameters for the entire molecule.
Solid-State Conformation: Revealing the preferred orientation of the pentyl chain relative to the cyclopropane ring and how the molecules pack together in the crystal lattice.
Currently, no published crystal structure exists for this compound.
Theoretical and Computational Chemistry Investigations of 5 Bromopentyl Cyclopropane
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (5-Bromopentyl)cyclopropane. Methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds.
DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are often employed for a balance of computational cost and accuracy. These calculations can determine the optimized molecular geometry, showing bond lengths, bond angles, and dihedral angles. For this compound, a key feature of interest would be the electronic nature of the cyclopropane (B1198618) ring's C-C bonds, which are known to have significant p-character, often referred to as "banana bonds". maricopa.eduresearchgate.net Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) analysis can be used to quantify the hybridization of atomic orbitals and the delocalization of electron density. This would provide a more detailed picture of the bonding in the strained three-membered ring and how it is influenced by the bromopentyl substituent. The electron-withdrawing effect of the bromine atom would likely be observable in the charge distribution along the pentyl chain.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Indicates the energy of the highest energy electrons, related to ionization potential and reactivity towards electrophiles. |
| LUMO Energy | ~ +1.5 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity and reactivity towards nucleophiles. |
| Dipole Moment | ~ 2.0 D | Reflects the overall polarity of the molecule, primarily due to the C-Br bond. |
| Mulliken Charge on Br | ~ -0.25 e | Quantifies the partial negative charge on the bromine atom due to its high electronegativity. |
| NBO Hybridization of Cyclopropyl (B3062369) C-C bonds | ~ sp2.5 | Illustrates the increased p-character of the C-C bonds in the strained cyclopropane ring compared to typical sp3 hybridization. |
Note: The values in this table are hypothetical and represent typical expectations from DFT calculations for a molecule of this type.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the pentyl chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers between them.
The potential energy surface (PES) can be mapped by systematically varying key dihedral angles along the C-C bonds of the pentyl chain and calculating the corresponding energy. This process can identify low-energy conformers, such as anti and gauche arrangements, which will be populated at room temperature. The interaction between the bulky cyclopropyl group and the bromine atom at the other end of the chain will significantly influence the conformational preferences.
For cyclopentane, a related cyclic structure, non-planar "envelope" and "half-chair" conformations are adopted to relieve torsional strain. libretexts.orgdalalinstitute.com While the cyclopropane ring itself is rigid, the attached pentyl chain introduces conformational complexity. dalalinstitute.com Computational methods can predict the relative energies of these conformers, providing insight into the molecule's average shape and flexibility.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti (extended chain) | 180° | 0.00 | 70 |
| Gauche 1 | +60° | 0.80 | 15 |
| Gauche 2 | -60° | 0.80 | 15 |
| Eclipsed (transition state) | 0° | 4.50 | < 0.1 |
Note: This table presents a simplified, hypothetical scenario for one of the rotatable bonds in the pentyl chain to illustrate the expected outputs of a conformational analysis.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry is invaluable for predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates. For this compound, several reactions could be investigated, including nucleophilic substitution at the carbon bearing the bromine and reactions involving the opening of the strained cyclopropane ring. researchgate.netresearchgate.net
The characterization of a transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the C-Nu bond). nih.gov Kinetic Isotope Effects (KIEs) can also be computationally predicted to further elucidate the mechanism. nih.gov
Table 3: Predicted Energetics for a Hypothetical SN2 Reaction of this compound with Cyanide
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (C8H15Br + CN-) | 0.0 | Isolated reactants in the gas phase. |
| Transition State ([NC···C5H10-cycloPr···Br]-) | +18.5 | The highest energy point on the reaction pathway, where the C-Br bond is partially broken and the C-CN bond is partially formed. |
| Products (C8H15CN + Br-) | -15.0 | The final products of the reaction. |
Note: These energy values are hypothetical and serve to illustrate the type of data obtained from reaction mechanism studies.
Prediction and Validation of Spectroscopic Properties
Theoretical calculations can predict various spectroscopic properties, which can then be used to interpret experimental spectra or to validate the computational model itself. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts (1H and 13C) can be calculated by determining the magnetic shielding tensors for each nucleus in the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for the unique protons and carbons in the cyclopropyl group and the pentyl chain would be highly sensitive to the molecule's conformation.
IR Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. Specific vibrational modes, such as the C-H stretches of the cyclopropane ring (typically >3000 cm-1) and the C-Br stretch (~500-600 cm-1), could be identified.
Table 4: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| Cα (CH-cycloPr) | ~ 15 | Tertiary carbon in the cyclopropane ring. |
| Cβ (CH2-cycloPr) | ~ 5 | Methylene carbons in the cyclopropane ring. |
| C1 (CH2 attached to cycloPr) | ~ 35 | Methylene group adjacent to the ring. |
| C5 (CH2Br) | ~ 33 | Methylene group bonded to bromine. |
| C2, C3, C4 | ~ 25-32 | Other methylene groups in the pentyl chain. |
Note: The predicted chemical shifts are illustrative and based on general principles of NMR spectroscopy.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system.
MD simulations can be used to explore the conformational landscape of the flexible pentyl chain at a given temperature. By tracking the dihedral angles and intermolecular distances over time, one can observe conformational transitions and determine the average population of different conformers. This provides a more realistic picture of the molecule's behavior in a condensed phase (e.g., in a solvent) than static calculations alone.
Furthermore, MD simulations can be used to study the solvation of this compound in different solvents. The radial distribution functions of solvent molecules around the polar C-Br head and the nonpolar cyclopropyl-alkyl tail could be calculated to understand solvation shell structure and how it might influence reactivity. For larger systems or longer timescales, coarse-grained models could be employed to study emergent properties. nih.gov
Table 5: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water
| Property | Simulated Value/Observation | Significance |
| End-to-End Distance (Br to cycloPr) | Average: 6.5 Å; Range: 4.0 - 8.0 Å | Quantifies the flexibility and average extension of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) | ~ 250 Å2 | Measures the exposure of the molecule to the solvent, relevant for solubility and interaction studies. |
| Radial Distribution Function g(r) for Water around Br | Peak at ~ 3.2 Å | Indicates the formation of a structured solvation shell of water molecules around the polar bromine atom. |
| Conformational Transition Rate | ~ 109 s-1 | Shows the frequency of transitions between gauche and anti conformers of the pentyl chain. |
Note: The values in this table are hypothetical examples of data that could be generated from an MD simulation.
Applications of 5 Bromopentyl Cyclopropane As a Versatile Synthetic Building Block
Role in the Total Synthesis of Natural Products Incorporating Cyclopropane (B1198618) Moieties
The cyclopropane ring is a recurring motif in a variety of natural products, contributing to their unique three-dimensional structures and biological activities. nih.govorganicchemistrytutor.comresearchgate.net These natural products include terpenes, pheromones, fatty acid metabolites, and unusual amino acids. acs.org The synthesis of these complex molecules often requires the introduction of the cyclopropane unit at a specific stage, and building blocks like (5-Bromopentyl)cyclopropane could offer a strategic advantage.
The long pentyl chain of this compound can be envisioned as a key fragment for constructing the carbon skeleton of certain natural products. For instance, in the synthesis of marine-derived lipids or polyketides that feature a cyclopropane ring, this building block could be coupled with other fragments via the bromo-functional group. This could be achieved through various C-C bond-forming reactions, such as Grignard reactions, cuprate (B13416276) additions, or palladium-catalyzed cross-coupling reactions. The cyclopropyl (B3062369) group would be carried through the synthetic sequence, ultimately residing in the final natural product architecture.
Table 1: Representative Natural Products Containing Cyclopropane Moieties
| Natural Product Class | Example | Biological Relevance |
| Terpenoids | Thujopsene | Found in essential oils of coniferous trees. |
| Fatty Acid Derivatives | Dihydrosterculic acid | Component of certain seed oils. |
| Pheromones | Grandisol | Boll weevil sex pheromone. |
| Amino Acids | 1-Aminocyclopropanecarboxylic acid (ACC) | Plant hormone precursor. |
The utility of this compound in such syntheses would lie in its ability to introduce a non-polar, lipophilic segment along with the conformationally rigid cyclopropane ring. This combination is particularly relevant for natural products that interact with lipid bilayers or hydrophobic pockets of enzymes.
Precursor for the Development of Novel Pharmaceutical Intermediates
The bromo-functional group can be readily converted into other functionalities, such as amines, alcohols, thiols, or nitriles, which are common in pharmacologically active molecules. For example, nucleophilic substitution of the bromide with an amine could lead to the synthesis of novel cyclopropyl-containing diamines, which are scaffolds for various therapeutic agents. Alternatively, conversion to a Grignard reagent would allow for the introduction of the cyclopropylpentyl moiety onto carbonyl-containing heterocycles, a common core in many drug molecules.
Table 2: Potential Pharmaceutical Scaffolds Derived from this compound
| Derivative | Potential Therapeutic Area | Rationale |
| N-Substituted (5-cyclopropylpentyl)amines | CNS disorders, Antivirals | Introduction of a lipophilic cyclopropyl tail to known pharmacophores. |
| (5-Cyclopropylpentyl)ethers and thioethers | Anticancer, Anti-inflammatory | Modification of hydroxyl or thiol groups in bioactive molecules. |
| 6-Cyclopropylhexanoic acid and its derivatives | Metabolic disorders | Bioisosteric replacement for other alkyl or aryl groups. |
The five-carbon linker provides flexibility and appropriate spacing between the cyclopropane ring and another pharmacophoric element, which can be crucial for optimal interaction with a biological target.
Utilization in the Synthesis of Advanced Materials and Polymer Precursors
The incorporation of cyclopropane units into polymer backbones or as side chains can significantly influence the material's properties, such as thermal stability, mechanical strength, and optical characteristics. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers.
Via the bromo-functional group, the molecule could be converted into a polymerizable unit, such as a vinyl, acrylate (B77674), or styrenyl derivative. Subsequent polymerization would yield polymers with pendant cyclopropylpentyl groups. These side chains could impact the polymer's glass transition temperature and crystallinity. The presence of the bromine atom also allows for post-polymerization modification, enabling the synthesis of a library of functional polymers from a single parent polymer.
Another potential application lies in the synthesis of liquid crystals. The rigid cyclopropane unit, combined with a flexible pentyl chain, is a structural motif that could be incorporated into mesogenic molecules.
Table 3: Potential Polymer Architectures from this compound
| Polymer Type | Monomer Synthesis | Potential Properties |
| Polyacrylates | Conversion of the bromide to an acrylate ester. | Modified thermal and mechanical properties. |
| Polystyrenes | Friedel-Crafts alkylation of styrene. | Tunable refractive index. |
| Polyolefins | Incorporation as a comonomer in Ziegler-Natta polymerization. | Enhanced thermal stability. |
Development of Novel Reagents, Ligands, and Catalysts in Organic Synthesis
The development of new ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The unique steric and electronic properties of the cyclopropane ring make it an attractive component for ligand design. This compound could serve as a starting material for the synthesis of novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands.
For instance, the bromo-functional group could be displaced by a phosphide (B1233454) anion to generate a cyclopropylpentylphosphine ligand. The steric bulk and electron-donating properties of such a ligand could influence the reactivity and selectivity of a metal catalyst in cross-coupling or hydrogenation reactions. The five-carbon spacer would position the cyclopropyl group in the second coordination sphere of the metal center, potentially creating a specific chiral pocket or influencing substrate approach.
Furthermore, conversion of the bromide to a Grignard reagent or an organolithium species would generate a nucleophilic reagent that could be used to introduce the cyclopropylpentyl group into various organic molecules.
Design and Synthesis of Molecular Probes
Molecular probes, such as fluorescent labels and biotinylated tags, are indispensable tools in chemical biology for visualizing and studying biological processes. The design of these probes often requires a linker to connect a recognition element to a reporter group without interfering with the biological interaction.
This compound could function as a lipophilic linker in the synthesis of molecular probes. The bromo-functional group provides a convenient point of attachment for a fluorophore, a biotin (B1667282) moiety, or another reporter group. The cyclopropylpentyl chain can then be attached to a ligand that binds to a specific biological target, such as a protein or a nucleic acid. The lipophilic nature of this linker might facilitate the transport of the probe across cell membranes.
For example, a fluorescent dye could be attached to this compound via an ether or amine linkage. The resulting fluorescent tag could then be coupled to a peptide or a small molecule to track its localization within a cell.
Table 4: Components of a Hypothetical Molecular Probe Using this compound
| Component | Function | Example |
| Recognition Element | Binds to the biological target. | A peptide sequence, a known drug molecule. |
| (5-Cyclopropylpentyl) Linker | Provides spacing and lipophilicity. | Derived from this compound. |
| Reporter Group | Enables detection. | Fluorescein, Biotin. |
Advanced Analytical Methodologies for Reaction Monitoring and Purity Assessment in Research Contexts
Chromatographic Techniques (Gas Chromatography, High-Performance Liquid Chromatography) for Reaction Monitoring and Quantification
Chromatographic methods are foundational for separating components of a mixture, allowing for their individual detection and quantification. teledynelabs.com The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte. mdpi.com
Gas Chromatography (GC)
For a compound like (5-Bromopentyl)cyclopropane, which is expected to be sufficiently volatile and thermally stable, GC is a highly effective analytical tool. teledynelabs.com The technique separates compounds based on their differential partitioning between a stationary phase within a long capillary column and a gaseous mobile phase. libretexts.org The elution order is generally dependent on the boiling points of the components and their specific interactions with the stationary phase. libretexts.org
In monitoring a reaction that synthesizes this compound, small aliquots can be withdrawn from the reaction mixture over time. These samples are then analyzed by GC to track the depletion of starting materials and the formation of the desired product. The area under a chromatographic peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of the reaction progress. libretexts.org For halogenated compounds, a halogen-specific detector (XSD) can be employed, which offers high selectivity and sensitivity, resulting in chromatograms with minimal background noise. nih.gov
Table 1: Illustrative Gas Chromatography Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Mode | Splitless |
| Oven Program | Initial 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Halogen-Specific Detector (XSD) |
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile alkyl halides, HPLC provides a valuable alternative, particularly for compounds that may degrade at the high temperatures used in GC or for analyzing non-volatile impurities. tandfonline.com HPLC separates components based on their interactions with a solid stationary phase (packed into a column) as a liquid mobile phase carries the sample through. sigmaaldrich.com
For a non-chromophoric compound like this compound, detection can be challenging. A Refractive Index Detector (RI) can be used, though it offers limited sensitivity. tandfonline.com A more advanced approach involves pre-column derivatization, where the analyte is reacted with a molecule that possesses a strong UV-absorbing chromophore. acs.org This enhances detection sensitivity by UV-Vis spectroscopy. acs.org HPLC is particularly useful for assessing the purity of the final product by detecting high-molecular-weight or polar impurities that are not amenable to GC analysis.
Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Product Identification and Purity Profiling
Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectroscopy, providing an indispensable tool for modern chemical research.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is arguably the most definitive method for the identification and purity assessment of volatile compounds like this compound. oup.comnih.gov As components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). jmchemsci.com The resulting mass spectrum serves as a molecular "fingerprint."
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine, which has two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio. nih.gov This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in the identification of brominated species. researchgate.net The fragmentation pattern itself provides structural information; for instance, the loss of a bromine radical (Br•) or cleavage of the pentyl chain would produce characteristic fragment ions. nih.gov
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Identity | Notes |
|---|---|---|
| 176/178 | [M]+•, Molecular Ion | Shows characteristic 1:1 isotopic pattern for one bromine atom. |
| 97 | [M-Br]+ | Loss of the bromine radical. |
| 69 | [C5H9]+ | Represents the pentyl-cyclopropane fragment after C-Br bond cleavage. |
| 41 | [C3H5]+ | Represents the cyclopropylmethyl cation or allyl cation fragment. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the analogous technique for less volatile compounds and serves as a powerful tool for purity profiling. nih.gov It is particularly useful for identifying impurities or byproducts from the synthesis of this compound that are not visible by GC-MS. The development of advanced ionization sources, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds. For alkyl halides, specific LC-MS methods can be developed to selectively detect and quantify brominated organic compounds in complex mixtures. nih.govresearchgate.net
In Situ Spectroscopic Methods (e.g., IR, Raman, NMR) for Real-Time Reaction Progress Monitoring
In situ (in the reaction mixture) spectroscopic methods offer the significant advantage of monitoring a reaction as it happens, without the need for sample extraction. This provides a continuous stream of data on reaction kinetics, the appearance of intermediates, and endpoint determination. mt.com
Infrared (IR) Spectroscopy
In situ Fourier Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, is a powerful technique for monitoring reactions in real-time. stk-online.ch It works by tracking the concentration changes of key functional groups. mt.com For example, in a reaction to form this compound from a precursor, FTIR could monitor the disappearance of a key vibrational band from a starting material or the appearance of a band associated with the product. For reactions involving organohalides, such as Grignard reagent formation, in situ IR is particularly valuable for confirming reaction initiation and monitoring the consumption of the halide. acs.orgacs.orgresearchgate.net
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to IR. bruker.com It involves illuminating the sample with a laser and analyzing the inelastically scattered light, which provides information about molecular vibrations. stellarnet.us The C-Br bond in alkyl bromides gives rise to a characteristic and often intense Raman signal. aps.org The frequency of this vibration is sensitive to the molecular structure. aps.orgrenishaw.com This allows for real-time monitoring of the C-Br bond's consumption during a substitution reaction, providing a clear indication of reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time or in-line NMR spectroscopy allows for the direct observation of a reaction mixture as it flows through the NMR spectrometer. nih.gov This provides rich, quantitative data on the concentration of reactants, intermediates, and products over time. news-medical.netmpg.de The synthesis of a cyclopropane (B1198618) derivative like this compound would be an ideal candidate for this technique. The appearance of the highly characteristic signals for the cyclopropyl (B3062369) protons, typically in the upfield region of the 1H NMR spectrum (around 0-1 ppm), would be a definitive marker for product formation. researchgate.net By integrating these signals relative to an internal standard, precise kinetic profiles can be generated, leading to a deep understanding of the reaction mechanism and allowing for rapid optimization of conditions. news-medical.netresearchgate.net
Future Research Directions and Emerging Paradigms for 5 Bromopentyl Cyclopropane
Exploration of Novel Catalytic Transformations and Synthetic Pathways
The presence of two distinct reactive sites in (5-Bromopentyl)cyclopropane—the C-Br bond and the cyclopropane (B1198618) ring—opens a vast landscape for the exploration of novel catalytic transformations. The terminal bromide serves as a versatile handle for a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. Future investigations will likely focus on leveraging palladium, nickel, and copper catalysts to forge new carbon-carbon and carbon-heteroatom bonds. rsc.org This will enable the introduction of a wide array of functional groups at the terminus of the pentyl chain, leading to a diverse library of derivatives.
Furthermore, the strained three-membered ring of the cyclopropane moiety is susceptible to ring-opening reactions, which can be triggered by various catalysts. beilstein-journals.orgnih.gov Research into transition-metal catalyzed ring-opening of this compound could lead to the formation of linear C8 chains with functionalities at both ends, providing a novel pathway to difunctionalized alkanes. The interplay between the reactivity of the C-Br bond and the cyclopropane ring under different catalytic conditions will be a fertile ground for discovering new synthetic methodologies. For instance, tandem reactions where an initial cross-coupling at the bromide is followed by a controlled ring-opening of the cyclopropane could provide access to complex molecular architectures in a single synthetic operation.
| Catalytic Transformation | Potential Outcome for this compound | Catalyst Systems to Explore |
| Cross-Coupling Reactions | Functionalization of the pentyl chain | Palladium, Nickel, Copper complexes |
| Ring-Opening Reactions | Formation of difunctionalized C8 alkanes | Transition metals (e.g., Rh, Ru, Pt) |
| Tandem Reactions | One-pot synthesis of complex molecules | Combination of cross-coupling and ring-opening catalysts |
Development of Asymmetric Synthesis Methodologies
The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound offers several avenues for the development of asymmetric synthesis methodologies to access enantioenriched products. A primary focus will be on the asymmetric cyclopropanation to construct the three-membered ring enantioselectively. The use of chiral catalysts, such as those based on rhodium, copper, and palladium, in the reaction of a suitable C5 precursor with a carbene source, could afford optically active this compound. nih.govresearchgate.netresearchgate.net
Another promising approach involves the use of chiral auxiliaries. rsc.orgrsc.orgresearchgate.net By attaching a chiral auxiliary to a precursor molecule, the stereochemical outcome of the cyclopropanation reaction can be controlled. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound. Furthermore, kinetic resolution of racemic this compound using chiral catalysts or enzymes could provide a viable route to separate the enantiomers. The development of catalytic enantioselective ring-opening reactions also presents an exciting frontier, where a chiral catalyst could selectively open the ring of one enantiomer, leaving the other unreacted. scispace.comresearchgate.net
| Asymmetric Strategy | Description | Key Enabling Technologies |
| Asymmetric Cyclopropanation | Direct formation of enantiomerically enriched cyclopropane ring | Chiral transition metal catalysts (Rh, Cu, Pd) |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective synthesis | Evans oxazolidinones, camphor-derived auxiliaries |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture | Chiral catalysts, enzymes (lipases, esterases) |
| Enantioselective Ring-Opening | Selective cleavage of the cyclopropane ring of one enantiomer | Chiral Lewis acids, transition metal complexes |
Integration into Flow Chemistry Systems for Enhanced Productivity
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.au The integration of the synthesis and transformations of this compound into flow chemistry systems is a promising avenue for enhancing productivity and enabling reactions that are challenging to perform in batch. For example, the generation and use of reactive intermediates, such as organometallic reagents for cross-coupling reactions with the bromide, can be performed more safely and with better control in a flow reactor. acs.orgresearchgate.net
Moreover, multi-step syntheses involving this compound as a starting material or intermediate can be streamlined by telescoping individual reaction steps in a continuous flow setup. rsc.orgmdpi.com This minimizes the need for intermediate purification and reduces waste generation. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities in reactions such as brominations and subsequent nucleophilic substitutions. The development of packed-bed reactors containing immobilized catalysts could further enhance the efficiency and sustainability of transformations involving this compound. syrris.comacs.org
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to understand and predict the reactivity of this compound. nih.govresearchgate.netchemrxiv.org Theoretical calculations can provide insights into the molecule's electronic structure, bond dissociation energies, and the transition states of potential reactions. This knowledge can be used to tailor the reactivity of the C-Br bond and the cyclopropane ring. utexas.eduacs.orgmasterorganicchemistry.com
For instance, computational studies can help in the rational design of catalysts that selectively activate either the C-Br bond or the cyclopropane ring. By modeling the interaction of this compound with different catalyst systems, researchers can predict which catalysts will be most effective for a desired transformation. Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with specific desired properties, such as enhanced reactivity in polymerization or specific binding affinities for biological targets. This in silico design approach can significantly accelerate the discovery of new functional molecules derived from this compound.
Potential in Materials Science Beyond Traditional Applications
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of novel polymers and materials. The cyclopropane ring can undergo ring-opening polymerization (ROP) to create a poly(1,8-octylene) backbone, while the pendant bromo-group provides a site for post-polymerization modification. wikipedia.orgrsc.orgresearchgate.net This opens up possibilities for creating functional polymers with tailored properties.
Q & A
Q. What are the optimal synthetic routes for (5-Bromopentyl)cyclopropane, and how can purity be verified?
Methodological Answer: Synthesis typically involves cyclopropanation of a pre-functionalized alkene followed by bromination at the pentyl chain. For reproducibility:
- Use a stepwise approach: (i) Cyclopropane ring formation via Simmons–Smith or transition-metal-catalyzed methods; (ii) Bromination using N-bromosuccinimide (NBS) under radical or photolytic conditions.
- Purification via column chromatography (hexane/ethyl acetate gradients) or distillation.
- Characterization:
- NMR (¹H/¹³C) to confirm cyclopropane ring integrity and bromine placement.
- GC-MS to assess purity (>95% recommended).
- Document reagent sources, storage conditions (e.g., light-sensitive brominated intermediates stored at 0–6°C ), and procedural details per guidelines for experimental reproducibility .
Q. How should researchers characterize the thermal stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C, 10°C/min) to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., cyclopropane ring opening).
- Long-term stability : Store samples at 0–6°C (aligned with brominated cyclopropane storage protocols ) and monitor via periodic NMR over 6–12 months.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized for this compound using existing force fields?
Methodological Answer:
- Parameterization : Modify bonded terms (bond lengths, angles, dihedrals) for the cyclopropane ring and bromopentyl chain. Reference OPLS-AA adjustments for cyclopropanes (e.g., angle parameters in Table 2 of ).
- Validation : Compare simulated conformational profiles (e.g., ring puckering, side-chain rotation) with quantum mechanics (QM) benchmarks.
- Hybrid Ensembles : Use force-matching methods to refine parameters against QM data, as demonstrated for cyclopropane derivatives .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguous signals (e.g., overlapping proton environments).
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific signal contributions.
- Literature Benchmarking : Compare with cyclopropane derivatives in databases (e.g., Beilstein Journal protocols ). Address discrepancies by revisiting synthetic conditions or purity assessments .
Q. How to design experiments assessing the environmental persistence of this compound?
Methodological Answer:
- Fate and Transport Studies :
- Hydrolysis : Monitor degradation in aqueous buffers (pH 4–9) via LC-MS.
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify bromine release.
- Data Collection : Follow EPA frameworks for environmental risk assessment, including:
- Ecotoxicology : Use OECD guidelines for acute toxicity assays in model organisms (e.g., Daphnia magna).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
